4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15881688
Molecular Formula: C11H18ClN3O2S
Molecular Weight: 291.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN3O2S |
|---|---|
| Molecular Weight | 291.80 g/mol |
| IUPAC Name | 4-amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H18ClN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14) |
| Standard InChI Key | LPGRBCADXNQQNR-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Introduction
Synthesis
The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. For 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide, the synthesis might start with a pyridine-3-sulfonamide scaffold, followed by chlorination and amination reactions to introduce the chloro and amino groups, respectively. The dipropyl groups would be attached through alkylation reactions.
textSynthetic Route: 1. Preparation of Pyridine-3-sulfonamide 2. Chlorination at the 5-position 3. Amination at the 4-position 4. Alkylation with propyl groups
Biological Activity and Applications
Sulfonamides are known for their antimicrobial properties, but the specific biological activity of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide would depend on its interactions with biological targets. Potential applications could include antimicrobial therapy or other pharmacological uses, depending on its ability to interact with enzymes or receptors.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Not evaluated |
| Pharmacological Uses | Not evaluated |
Further research is needed to fully explore its biological activity and potential therapeutic applications.
Safety and Handling
Handling of chemical compounds like 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide requires adherence to safety protocols to minimize exposure risks. This includes wearing protective gear and ensuring good ventilation.
| Safety Precaution | Description |
|---|---|
| Protective Gear | Gloves, goggles |
| Ventilation | Well-ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume